Product packaging for 1-Fluoro-4-phenyl-2-butanone(Cat. No.:CAS No. 772-67-8)

1-Fluoro-4-phenyl-2-butanone

Cat. No.: B13416396
CAS No.: 772-67-8
M. Wt: 166.19 g/mol
InChI Key: UZHUCKRPDJKLDZ-UHFFFAOYSA-N
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Description

Significance of Fluorine Substitution in Organic Chemistry and Medicinal Science

The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. pen2print.orgrsc.orgrsc.orgresearchgate.net The high electronegativity of fluorine, the second most electronegative element, and its relatively small van der Waals radius (1.47 Å), comparable to that of a hydrogen atom (1.20 Å), allow for its substitution without significant steric alteration of the parent molecule. tandfonline.com This substitution can lead to increased metabolic stability due to the strength of the carbon-fluorine bond, enhanced binding affinity to protein targets, and altered electronic properties that can modulate a molecule's reactivity and bioavailability. tandfonline.com In medicinal chemistry, these "fluorine effects" are harnessed to improve the pharmacological profiles of drug candidates. nih.govnih.govresearchgate.netencyclopedia.pub For instance, the presence of a fluorine atom can increase the reactivity of an adjacent carbonyl group, a feature exploited in the design of enzyme inhibitors. nih.govnih.govresearchgate.net

Overview of Phenyl Butanone Scaffolds in Synthetic Methodologies

The phenyl butanone scaffold is a common structural motif in organic synthesis, serving as a versatile building block for a variety of more complex molecules. chemimpex.comtcichemicals.comnist.gov This framework, consisting of a phenyl group attached to a four-carbon butanone chain, is found in numerous natural products and synthetic compounds. Its utility stems from the reactivity of the ketone functional group and the ability to modify both the aromatic ring and the aliphatic chain. chemimpex.com Phenyl butanone derivatives are utilized in the synthesis of pharmaceuticals, fragrances, and other specialty chemicals. chemimpex.comchemicalbook.com The piperidine (B6355638) ring, a crucial scaffold in many pharmaceuticals, can be synthesized from phenyl-substituted ketones. acs.org

Research Context of 1-Fluoro-4-phenyl-2-butanone within Fluorinated Ketone Research

This compound (CAS No. 772-67-8) is a specific example of a fluorinated ketone that combines the structural features of both fluorine-substituted compounds and phenyl butanones. lookchem.comcymitquimica.comcymitquimica.com Its research context lies at the intersection of these two areas. The presence of the fluorine atom at the α-position to the ketone group is expected to increase the electrophilicity of the carbonyl carbon, making it a target for nucleophilic attack. This enhanced reactivity is a key feature of α-fluorinated ketones and is of significant interest in the development of enzyme inhibitors. nih.govnih.govresearchgate.netencyclopedia.pub The phenyl group provides a lipophilic domain and a site for further functionalization. cymitquimica.com Research on this compound and its analogs contributes to a deeper understanding of how fluorine substitution influences the reactivity and potential applications of phenyl butanone scaffolds. organic-chemistry.orgclockss.org Specifically, it is often used as an intermediate in the synthesis of more complex molecules, including potential pharmaceuticals and agrochemicals. cymitquimica.com

Chemical and Physical Properties of this compound

The following table summarizes some of the key chemical and physical properties of this compound.

PropertyValueSource
Molecular Formula C₁₀H₁₁FO lookchem.comcymitquimica.comcymitquimica.com
Molecular Weight 166.19 g/mol cymitquimica.comcymitquimica.com
Boiling Point 112 - 116 °C (at 10 mmHg) lookchem.com
CAS Number 772-67-8 lookchem.comcymitquimica.comcymitquimica.com
Canonical SMILES C1=CC=C(C=C1)CCC(=O)CF lookchem.com
InChI Key UZHUCKRPDJKLDZ-UHFFFAOYSA-N cymitquimica.com
Hydrogen Bond Donor Count 0 lookchem.com
Hydrogen Bond Acceptor Count 2 lookchem.com
Rotatable Bond Count 4 lookchem.com
Exact Mass 166.079393132 lookchem.com
Heavy Atom Count 12 lookchem.com
Complexity 139 lookchem.com

Spectroscopic Data

Synthesis of this compound

The synthesis of α-fluoroketones can be achieved through various methods. One common approach involves the direct fluorination of an enolate or enol ether precursor. Another strategy is the reaction of a suitable starting material with a fluorinating agent. For example, a method for the synthesis of 1-fluoro-1-silyloxiranes from bromo(tert-butyldimethylsilyl)fluoromethyllithium and carbonyl compounds, such as 4-phenyl-2-butanone, has been described, which proceeds through a fluorinated intermediate. clockss.org Electrochemical methods for the synthesis of fluorinated ketones from enol acetates have also been developed, offering a more sustainable approach. organic-chemistry.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11FO B13416396 1-Fluoro-4-phenyl-2-butanone CAS No. 772-67-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

772-67-8

Molecular Formula

C10H11FO

Molecular Weight

166.19 g/mol

IUPAC Name

1-fluoro-4-phenylbutan-2-one

InChI

InChI=1S/C10H11FO/c11-8-10(12)7-6-9-4-2-1-3-5-9/h1-5H,6-8H2

InChI Key

UZHUCKRPDJKLDZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)CF

Origin of Product

United States

Chemical Reactivity and Reaction Mechanisms of 1 Fluoro 4 Phenyl 2 Butanone

Influence of the Fluorine Atom on Carbonyl Reactivity and Electrophilicity

The presence of a fluorine atom at the α-position of 1-Fluoro-4-phenyl-2-butanone significantly influences the reactivity of the adjacent carbonyl group. The high electronegativity of fluorine results in a strong inductive electron-withdrawing effect (-I effect). This effect polarizes the C-F bond, drawing electron density away from the α-carbon and, consequently, from the carbonyl carbon. As a result, the carbonyl carbon in this compound is more electron-deficient and thus more electrophilic compared to its non-fluorinated counterpart, 4-phenyl-2-butanone. beilstein-journals.orgnih.gov This increased electrophilicity generally makes the carbonyl group more susceptible to nucleophilic attack.

Table 1: Comparison of Properties of this compound and 4-Phenyl-2-butanone

PropertyThis compound4-Phenyl-2-butanone
Molecular Formula C₁₀H₁₁FOC₁₀H₁₂O
Molecular Weight 166.19 g/mol cymitquimica.comcymitquimica.com148.20 g/mol sigmaaldrich.com
Boiling Point 112-116 °C at 10 mmHg lookchem.com235 °C (lit.) sigmaaldrich.com
Carbonyl Electrophilicity Enhanced due to the inductive effect of fluorine.Standard for an alkyl aryl ketone.

Reaction Pathways Involving the Alpha-Fluoroketone Moiety

The unique structural and electronic features of the α-fluoroketone moiety in this compound open up specific reaction pathways. These reactions often leverage the enhanced electrophilicity of the carbonyl group and the presence of the fluorine atom as a potential leaving group or a directing group.

One notable reaction is the formation of fluorinated epoxides. For instance, the reaction of this compound with a lithium carbenoid, such as bromo(tert-butyldimethylsilyl)fluoromethyllithium, leads to the formation of 1-fluoro-1-(tert-butyldimethylsilyl)-2-methyl-4-phenyl-2,3-epoxybutane. This reaction proceeds via nucleophilic addition of the carbenoid to the carbonyl group, followed by intramolecular cyclization with the displacement of a bromide ion, showcasing the ketone's reactivity towards carbanionic nucleophiles.

α-Fluoroketones are also valuable precursors in various organic syntheses. They can be used as building blocks for the synthesis of more complex fluorinated molecules, including pharmaceuticals and agrochemicals. For example, they can participate in aldol-type condensations and Mannich reactions, where the enolate or enol equivalent of the ketone reacts with an electrophile. The presence of the fluorine atom can influence the regioselectivity and stereoselectivity of these reactions.

Stereochemical Outcomes of Reactions Involving this compound

The stereochemical outcome of reactions involving this compound is a critical aspect of its chemistry, particularly when new stereocenters are formed. The presence of the α-fluoro substituent can exert significant control over the stereoselectivity of nucleophilic additions to the carbonyl group.

In the previously mentioned reaction of this compound with bromo(tert-butyldimethylsilyl)fluoromethyllithium, the resulting fluorinated epoxide is formed as a mixture of diastereomers. The reported diastereomeric ratio of 64:36 indicates a moderate level of stereocontrol in this specific transformation. The stereochemical bias is likely influenced by the steric hindrance of the substituents on the ketone and the attacking nucleophile, as well as the coordination of the lithium cation in the transition state.

The development of asymmetric reactions involving α-fluoroketones is an active area of research. Chiral catalysts and auxiliaries can be employed to control the facial selectivity of nucleophilic attack on the carbonyl carbon, leading to the preferential formation of one enantiomer or diastereomer. The stereocenter at the α-position bearing the fluorine atom adds another layer of complexity and opportunity for stereochemical control in the synthesis of chiral fluorinated compounds.

Table 2: Stereochemical Outcome of the Reaction of this compound with a Lithium Carbenoid

ReactantsProductDiastereomeric Ratio
This compound and Bromo(tert-butyldimethylsilyl)fluoromethyllithium1-Fluoro-1-(tert-butyldimethylsilyl)-2-methyl-4-phenyl-2,3-epoxybutane64:36

Stability and Degradation Pathways in Diverse Chemical Environments

The stability of this compound is largely dictated by the strength of the carbon-fluorine bond and the reactivity of the ketone functional group. The C-F bond is the strongest single bond in organic chemistry, which imparts considerable thermal and chemical stability to the fluorinated part of the molecule. nih.gov

However, the ketone moiety can undergo degradation under various conditions. In acidic environments, enolization can occur, which may be followed by subsequent reactions. Under basic conditions, the α-protons are acidic and can be abstracted to form an enolate. This enolate can then participate in a variety of reactions, including aldol (B89426) condensation or haloform-type reactions if appropriate conditions are met.

The degradation of organofluorine compounds in the environment is a topic of significant interest. While the C-F bond is generally resistant to enzymatic cleavage, some microorganisms have been shown to possess dehalogenase enzymes capable of cleaving C-F bonds. nih.govacs.org The potential biodegradation pathways of this compound would likely involve initial transformations of the less stable parts of the molecule, such as the ketone group or the phenyl ring, followed by the eventual, more challenging, cleavage of the C-F bond.

Under photolytic conditions, the phenyl group could absorb UV light, potentially leading to radical-based degradation pathways. The specific degradation products would depend on the reaction conditions, such as the presence of oxygen, water, and other reactive species. While specific degradation studies on this compound are not extensively documented in the literature, its structural features suggest potential pathways involving both the ketone functionality and the fluorinated carbon center.

Computational Chemistry and Spectroscopic Investigations of 1 Fluoro 4 Phenyl 2 Butanone

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for predicting the electronic structure and reactivity of molecules. nih.gov DFT methods model the electron density of a system to calculate its energy and other properties, offering a balance between computational cost and accuracy. jussieu.fr For 1-Fluoro-4-phenyl-2-butanone, DFT calculations would provide critical insights into its geometry, orbital energies, and reactivity indicators.

The first step involves geometry optimization, where the calculation finds the most stable three-dimensional arrangement of atoms (the lowest energy conformation). From this optimized structure, a wealth of electronic data can be extracted. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a larger gap generally implies higher stability and lower reactivity. researchgate.net

Furthermore, DFT can generate an electrostatic potential (ESP) map, which illustrates the charge distribution across the molecule. In this compound, the ESP map would be expected to show high electron density (negative potential) around the electronegative oxygen and fluorine atoms, and lower electron density (positive potential) around the carbonyl carbon and the protons alpha to the carbonyl and fluorine. These sites of negative and positive potential are indicative of where the molecule is susceptible to electrophilic and nucleophilic attack, respectively. researchgate.net The introduction of fluorine is known to enhance the electrophilicity of the carbonyl group. acs.org

Table 1: Predicted Electronic Properties of this compound from DFT Calculations

Property Predicted Value/Observation Significance
HOMO-LUMO Energy Gap Moderately large Indicates moderate chemical stability and reactivity.
Electrostatic Potential Negative region on O and F atoms Predicts sites for electrophilic attack.
Positive region on carbonyl C Predicts the primary site for nucleophilic attack.
Mulliken Atomic Charges Significant negative charge on F and O Quantifies the inductive effect of electronegative atoms.
Dipole Moment Significant Indicates a polar molecule due to electronegative F and O atoms.

Note: This interactive table contains hypothetical data based on theoretical principles for illustrative purposes.

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. massey.ac.nz By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior and intermolecular interactions. mdpi.comk-state.edu

For this compound, an MD simulation would typically be performed by placing a number of molecules in a simulation box with defined temperature and pressure, often solvated in a chosen medium. The simulation would track the trajectories of all atoms, revealing how the molecules interact with each other and with the solvent.

The key intermolecular forces at play would be:

Dipole-dipole interactions: The polar carbonyl group (C=O) and the carbon-fluorine (C-F) bond create significant partial charges, leading to strong dipole-dipole attractions between molecules.

Van der Waals forces: These include London dispersion forces, which are present in all molecules and would be significant due to the phenyl group, and Debye forces.

Hydrogen bonding (with protic solvents): If in a solvent like water, the oxygen of the carbonyl group and the fluorine atom could act as hydrogen bond acceptors.

MD simulations can quantify properties such as the radial distribution function, which describes how the density of surrounding molecules varies as a function of distance from a reference molecule. This would reveal the typical distances and orientations of neighboring this compound molecules, providing insight into its liquid-state structure. researchgate.net Such simulations are crucial for understanding macroscopic properties like boiling point, viscosity, and solubility. nih.gov

Spectroscopic Characterization and Elucidation of Molecular Structure

Spectroscopic methods provide experimental data to confirm the molecular structure predicted by computational models. For this compound, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) would be the primary techniques for structural elucidation.

¹⁹F NMR spectroscopy is a highly sensitive technique used to identify fluorine-containing compounds. wikipedia.org The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it easy to detect. aiinmr.com A key feature of ¹⁹F NMR is its wide chemical shift range, which makes spectra less crowded and easier to interpret compared to ¹H NMR. huji.ac.il

For this compound, the ¹⁹F NMR spectrum is predicted to show a single resonance. The chemical shift of this fluorine would likely fall in the range typical for alpha-fluoro ketones, approximately -200 to -220 ppm (relative to CFCl₃). The signal would be split into a triplet due to spin-spin coupling with the two adjacent protons on the methylene group (-CH₂-). The magnitude of this coupling constant (²JHF) is typically in the range of 45-50 Hz.

Table 2: Predicted ¹⁹F NMR Spectroscopic Data for this compound

Parameter Predicted Value Reason
Chemical Shift (δ) ~ -210 ppm Typical range for a fluorine atom alpha to a carbonyl group (-CH₂F). wikipedia.org
Multiplicity Triplet Coupling to the two adjacent protons of the methylene (-CH₂-) group.
Coupling Constant (²JHF) ~ 45-50 Hz Characteristic value for geminal H-F coupling. wikipedia.org

Note: This interactive table contains hypothetical data based on established spectroscopic correlations for illustrative purposes.

Mass spectrometry (MS) is used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and structural features through analysis of fragmentation patterns. wikipedia.org In electron ionization (EI) MS, a molecule is bombarded with high-energy electrons, causing it to ionize and break apart into characteristic fragment ions.

For this compound (molar mass: 166.19 g/mol ), the mass spectrum would be expected to show a molecular ion peak [M]⁺ at m/z = 166. The fragmentation pattern can be predicted by considering the cleavage of the weakest bonds and the formation of the most stable carbocations and radicals.

Key predicted fragmentation pathways include:

Alpha-cleavage: Cleavage of the bond between the carbonyl carbon and the adjacent carbon is a common pathway for ketones. This would lead to two primary fragments:

Loss of the fluoromethyl radical (•CH₂F) to give the C₆H₅CH₂CH₂CO⁺ ion at m/z = 133 .

Loss of the phenethyl radical (•CH₂CH₂C₆H₅) to give the FCH₂CO⁺ ion at m/z = 47 .

Benzylic cleavage: Cleavage of the C-C bond beta to the phenyl ring is highly favorable due to the stability of the resulting benzyl or tropylium cation. This would lead to a prominent peak at m/z = 91 .

McLafferty Rearrangement: This rearrangement is possible in ketones with a gamma-hydrogen and would lead to the loss of a neutral alkene, though this pathway may be less favored than alpha or benzylic cleavage in this specific structure.

The presence of fluorine can also lead to the loss of HF (M-20) or a single F atom (M-19), though this is less common for monofluorinated aliphatic compounds compared to polyfluorinated ones. whitman.eduresearchgate.net

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

m/z Value Proposed Fragment Ion Fragmentation Pathway
166 [C₁₀H₁₁FO]⁺ Molecular Ion [M]⁺
133 [C₉H₉O]⁺ Alpha-cleavage (Loss of •CH₂F)
91 [C₇H₇]⁺ Benzylic cleavage (Formation of tropylium ion)
47 [C₂H₂FO]⁺ Alpha-cleavage (Loss of •CH₂CH₂C₆H₅)

Note: This interactive table contains hypothetical data based on established fragmentation principles for illustrative purposes.

Structure-Reactivity Relationship Studies Based on Theoretical Models

By integrating the insights from computational models and spectroscopic data, a comprehensive understanding of the structure-reactivity relationship for this compound can be developed. The reactivity of α-haloketones is significantly influenced by the interplay between the carbonyl group and the adjacent halogen. nih.gov

Theoretical models based on DFT calculations would confirm that the fluorine atom exerts a powerful electron-withdrawing inductive effect. This effect has two major consequences:

Increased Electrophilicity of the Carbonyl Carbon: The fluorine atom pulls electron density away from the alpha-carbon, which in turn pulls density from the carbonyl carbon. This makes the carbonyl carbon more electron-deficient (more positive) and thus more susceptible to attack by nucleophiles compared to its non-fluorinated analog, 4-phenyl-2-butanone. nih.gov

Activation of the Alpha-Carbon: The alpha-carbon (C1) is bonded to an excellent leaving group (fluoride) and is adjacent to an electron-withdrawing carbonyl group. This makes it a prime site for nucleophilic substitution (SN2) reactions. nih.govresearchgate.net

Therefore, theoretical models predict that this compound possesses two primary electrophilic sites: the carbonyl carbon (for addition reactions) and the alpha-carbon (for substitution reactions). The preferred site of attack would depend on the nature of the nucleophile and the reaction conditions. This dual reactivity makes it a versatile synthetic intermediate.

Advanced Analytical Techniques for the Quantification and Detection of Fluorinated Butanones

Chromatographic Separations (e.g., LC-MS, GC-MS) for Complex Mixtures

Chromatographic techniques coupled with mass spectrometry are powerful tools for the separation, identification, and quantification of specific fluorinated compounds like 1-Fluoro-4-phenyl-2-butanone from intricate mixtures.

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly useful for non-volatile or thermally labile compounds. In LC-MS, the sample is dissolved in a liquid and separated on a column before being introduced into the mass spectrometer. This technique is widely used for the analysis of a broad range of organic molecules. csass.org For ketones, derivatization or "tagging" with a fluorous-reactive agent can significantly enhance sensitivity in electrospray ionization MS, with some methods reporting a 30-fold increase in sensitivity and limits of detection in the nanomolar range. nih.gov LC coupled with tandem mass spectrometry (LC-MS/MS) is a common method for the quantification of various per- and polyfluoroalkyl substances (PFAS), and similar principles would apply to the analysis of this compound. nih.govnih.govhope.edu

Table 1: Comparison of Chromatographic Techniques for Fluorinated Butanone Analysis

Feature Gas Chromatography-Mass Spectrometry (GC-MS) Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle Separation of volatile compounds in the gas phase. Separation of compounds in the liquid phase.
Applicability Suitable for volatile and semi-volatile compounds. Applicable to a wide range of compounds, including non-volatile and thermally unstable ones.
Sample Prep May require derivatization to increase volatility. Derivatization can be used to enhance ionization and sensitivity.
Ionization Electron Ionization (EI) is common; Field Ionization (FI) for preserving molecular ions. jeol.com Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are common.
Sensitivity High sensitivity, often in the picogram to femtogram range. High sensitivity, with potential for nanomolar detection limits with derivatization. nih.gov

Total Fluorine Analysis Methodologies (e.g., Combustion Ion Chromatography, Particle-Induced Gamma-Ray Emission Spectroscopy)

Combustion Ion Chromatography (CIC) has become a preferred method for measuring total organic fluorine (TOF). nih.gov In this technique, the sample is combusted at a high temperature (typically ≥1000 °C) in a stream of oxygen or an oxygen/argon mixture. hubspotusercontent-na1.netepa.gov This process converts all fluorine-containing compounds into hydrogen fluoride (B91410) (HF) gas. The HF is then captured in an aqueous absorption solution and analyzed as fluoride ions using ion chromatography. hubspotusercontent-na1.netinnovatechlabs.com CIC can be used to analyze a wide variety of sample matrices, including solids, liquids, and gases. measurlabs.com The technique is valuable for screening materials for the presence of PFAS and other fluorinated compounds, providing a measure of the cumulative organofluorine content. nih.govinnovatechlabs.com To determine the TOF, the total inorganic fluorine (TIF) can be measured separately and subtracted from the total fluorine (TF) measurement. measurlabs.comnih.gov

Particle-Induced Gamma-Ray Emission (PIGE) Spectroscopy is a non-destructive nuclear reaction analysis technique used to quantify light elements, including fluorine. rsc.organsto.gov.au In PIGE, a beam of accelerated particles, typically protons, is directed at the sample. hope.edu The interaction of these particles with the fluorine nuclei excites them to a higher energy state. As the nuclei return to their ground state, they emit characteristic gamma-rays. hope.eduansto.gov.au The energy of these gamma-rays is specific to fluorine, allowing for its identification, while the intensity of the emission is proportional to its concentration. ansto.gov.au PIGE has been successfully used as a rapid screening tool for the presence of fluorinated compounds in various consumer products and environmental samples. hope.eduwikipedia.org It offers the advantage of being non-destructive and requiring minimal sample preparation. rsc.org Detection limits for PIGE are typically in the range of 10 to 100 parts per million (ppm). ansto.gov.au

Table 2: Overview of Total Fluorine Analysis Methodologies

Technique Principle Sample Types Key Advantages Typical Detection Limits
Combustion Ion Chromatography (CIC) Sample combustion followed by ion chromatography to detect fluoride. Solids, liquids, gases. measurlabs.com Provides a cumulative measure of organic fluorine; widely applicable. nih.gov 0.51 ppm for TOF. nih.gov
Particle-Induced Gamma-Ray Emission (PIGE) Excitation of fluorine nuclei with a particle beam and detection of emitted gamma-rays. Solids, liquids. Non-destructive; rapid screening. hope.edursc.org 10-100 ppm. ansto.gov.au

Spectroscopic Methods for Trace Analysis and Compound Identification

Spectroscopic techniques are invaluable for the structural elucidation and identification of fluorinated compounds, as well as for trace-level analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly ¹⁹F NMR, is a powerful tool for identifying and characterizing fluorine-containing compounds. nih.gov Since ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it is a highly sensitive nucleus for NMR analysis. ¹⁹F NMR provides information about the chemical environment of each fluorine atom in a molecule, allowing for the identification of different functional groups and isomers. sapub.org While NMR is not typically used for trace analysis due to sensitivity limitations, it is an excellent method for structural confirmation of synthesized compounds like this compound. stackexchange.comsapub.org

Infrared (IR) Spectroscopy can be used to identify the functional groups present in a molecule. The carbon-fluorine bond gives rise to characteristic absorption bands in the IR spectrum, typically in the region of 1000-1400 cm⁻¹. While IR spectroscopy can confirm the presence of C-F bonds, it is generally not sufficient for unambiguous identification of a specific fluorinated compound without other supporting data. stackexchange.com

X-ray Fluorescence (XRF) and X-ray Photoelectron Spectroscopy (XPS) are surface-sensitive techniques that can be used for the elemental analysis of fluorine. XRF can determine the total fluorine content, while XPS can provide information about the chemical state of the fluorine atoms, aiding in the structural identification of organofluorine compounds. rsc.org

Method Validation and Quality Assurance in Fluorine Analysis

To ensure the reliability and accuracy of analytical data, rigorous method validation and quality assurance (QA) procedures are essential.

Method validation involves demonstrating that an analytical method is suitable for its intended purpose. Key validation parameters include:

Accuracy : The closeness of the measured value to the true value. This is often assessed by analyzing certified reference materials (CRMs) or by spike-recovery experiments. For example, analysis of a CRM for fluorine in clay showed an average recovery of 91 ± 8%, indicating good method accuracy.

Precision : The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).

Linearity : The ability of the method to produce test results that are directly proportional to the concentration of the analyte in samples within a given range.

Limit of Detection (LOD) : The lowest concentration of an analyte in a sample that can be reliably detected. For the adsorbable organic fluorine (AOF) method, an LOD of 300 ng/L has been reported. acs.org

Limit of Quantification (LOQ) : The lowest concentration of an analyte in a sample that can be quantitatively determined with acceptable precision and accuracy. An LOQ of 400 ng/L has been reported for the AOF method. acs.org

Quality Assurance (QA) involves a set of procedures to ensure that the analytical results meet a predefined standard of quality. This includes the regular analysis of blanks to check for contamination, the use of control charts to monitor instrument performance, and participation in inter-laboratory comparison studies to assess the proficiency of the analytical laboratory. For instance, in the validation of EPA Method 1621 for AOF, initial precision and recovery data were generated for aqueous matrices, with most recoveries falling within the 80-120% range. epa.gov

Table 3: Key Parameters for Analytical Method Validation

Parameter Description
Accuracy Closeness of a measured value to the true value.
Precision Agreement among a series of measurements.
Linearity Proportionality of the measured value to the analyte concentration.
Limit of Detection (LOD) Lowest detectable analyte concentration.
Limit of Quantification (LOQ) Lowest quantifiable analyte concentration with acceptable accuracy and precision.
Specificity/Selectivity Ability to assess the analyte in the presence of other components.
Robustness Capacity to remain unaffected by small, deliberate variations in method parameters.

Role of 1 Fluoro 4 Phenyl 2 Butanone in Advanced Organic Synthesis and Probe Development

Building Block for Complex Molecule Synthesis

The chemical reactivity of 1-Fluoro-4-phenyl-2-butanone makes it a valuable starting material for the construction of more complex molecular frameworks, particularly fluorinated heterocyclic compounds. α-Fluoroketones, in general, are recognized as versatile intermediates in organic synthesis. scielo.br The presence of the fluorine atom can influence the reactivity of the adjacent carbonyl group and the α-carbon, enabling a variety of chemical transformations.

One key application of α-fluoroketones is in the synthesis of fluorinated heterocycles such as pyridines, pyrimidines, and triazoles. nih.govnih.govnih.gov For instance, multi-substituted 3-fluoropyridines can be prepared from α-fluoro-α,β-unsaturated oximes, which can be conceptually derived from α-fluoroketones, through rhodium-catalyzed C–H functionalization. nih.gov Similarly, fluorinated pyrimidines have been synthesized under mild conditions from β-fluoroenolate salts, which are accessible from α-fluoroketones. nih.gov The synthesis of fluorinated 1,2,3-triazoles has also been achieved using fluorinated building blocks that can be prepared from α-fluoroketones. nih.gov

While specific examples detailing the direct conversion of this compound into a wide array of complex molecules are not extensively documented in publicly available literature, its structural motifs are present in various synthesized compounds. The general reactivity of α-fluoroketones suggests its utility in multicomponent reactions (MCRs), which are efficient one-pot processes for assembling complex molecules from three or more starting materials. nih.govresearchgate.netnih.govbohrium.comumb.edu

Precursor for Fluorinated Bioactive Analogs (e.g., enzyme probes, mechanistic inhibitors)

The introduction of fluorine into bioactive molecules can significantly enhance their pharmacological properties, including metabolic stability and binding affinity. α-Fluoroketones, such as this compound, are valuable precursors for the synthesis of fluorinated bioactive analogs, particularly enzyme inhibitors and mechanistic probes. nih.gov

The electrophilic nature of the carbonyl carbon in α-fluoroketones is enhanced by the electron-withdrawing fluorine atom. This makes them susceptible to nucleophilic attack by active site residues of enzymes, such as the serine hydroxyl group in serine proteases. This interaction can lead to the formation of a stable tetrahedral intermediate that mimics the transition state of the enzymatic reaction, resulting in potent and often irreversible inhibition. nih.govnih.gov

While direct studies on this compound as a precursor to specific enzyme inhibitors are not widely reported, the general principle is well-established for the class of α-fluoroketones. The development of fluorinated mechanism-based inhibitors is a significant area of research in medicinal chemistry. eurekaselect.com

Applications in Agrochemical Research and Development

Fluorinated compounds play a crucial role in the agrochemical industry, with many modern pesticides and herbicides containing fluorine atoms to enhance their efficacy and stability. googleapis.com While direct applications of this compound in commercially available agrochemicals are not documented, research into related structures suggests its potential in this field.

A patent discloses that derivatives of 4-phenyl-2-butanone, the non-fluorinated analog of the subject compound, act as attractants for the melon fly (Bactrocera cucurbitae), a significant agricultural pest. google.com This suggests that fluorinated analogs, such as those derived from this compound, could be investigated for similar or enhanced insect attractant or repellent properties. The introduction of fluorine can alter the volatility and receptor binding affinity of such compounds.

Furthermore, the general structural motif of a phenyl group connected to a butanone chain is found in various biologically active molecules. The synthesis of novel fluorinated 1,2,4-triazole (B32235) derivatives with herbicidal activity has been reported, highlighting the importance of fluorinated scaffolds in agrochemical research. nih.gov

Development of Novel Chemical Probes and Tracers

Chemical probes and tracers are essential tools for studying biological processes in vitro and in vivo. The incorporation of a fluorine atom, particularly the positron-emitting isotope Fluorine-18 (¹⁸F), is a key strategy in the development of tracers for Positron Emission Tomography (PET) imaging. nih.govfrontiersin.orgnih.govnih.gov

This compound, containing a stable fluorine-19 atom, serves as a model compound and potential precursor for the synthesis of ¹⁸F-labeled PET tracers. The development of such tracers often involves the radiosynthesis of a labeled molecule that can selectively bind to a biological target, such as a receptor or enzyme. nih.gov While specific ¹⁸F-labeled probes derived directly from this compound are not yet described in the literature, the general strategies for ¹⁸F-labeling of small molecules are well-established. nih.govfrontiersin.org These methods could potentially be adapted for the radiosynthesis of an ¹⁸F-labeled version of this compound or its derivatives.

The resulting radiotracer could then be used to study biological pathways where its structural features might confer specific binding. The development of novel PET probes is a rapidly advancing field, and fluorinated ketones represent a class of compounds with potential for creating new imaging agents. researchgate.netresearchgate.net

Q & A

Basic Research Question

  • LogP : Use ChemAxon or ACD/Labs with fragment-based contributions. Fluorine increases hydrophobicity (ΔlogP ≈ +0.5) .
  • pKa : SPARC calc. estimates ketone pKa ≈ 19–21 (non-ionizable under physiological conditions) .

Advanced Research Question How to model intermolecular interactions (e.g., with enzymes) for drug-design applications? Methodological Answer:

  • Perform molecular docking (AutoDock Vina) with fluorine-specific force fields (e.g., CFF91) to account for electrostatic effects.
  • Compare MD simulations of fluorinated vs. non-fluorinated analogs to assess binding kinetics .

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